Synthesis and Characterization of 4-Nitrobenzyl morpholine-4-carbodithioate: A Comprehensive Guide
Synthesis and Characterization of 4-Nitrobenzyl morpholine-4-carbodithioate: A Comprehensive Guide
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Nitrobenzyl morpholine-4-carbodithioate, a compound of interest in medicinal chemistry. Dithiocarbamates are a versatile class of organosulfur compounds known for their chelating properties and wide-ranging biological activities.[1] The incorporation of the morpholine moiety is a well-established strategy in drug design to enhance pharmacokinetic properties such as solubility and metabolic stability.[2][3] This document outlines a robust, two-step, one-pot synthesis protocol, detailed procedures for reaction monitoring and purification, and a full suite of spectroscopic characterization techniques (FT-IR, ¹H NMR, ¹³C NMR, and MS) to validate the molecular structure and purity of the title compound. This guide is intended for researchers and scientists in the field of drug discovery and development.
Introduction: Rationale and Significance
Dithiocarbamates (DTCs) are monoanionic ligands that are readily prepared and form stable complexes with a variety of metals, a property that underpins their use in medicine, agriculture, and materials science.[1][4] Their biological significance is vast, with derivatives exhibiting anticancer, antimicrobial, and antifungal properties.[2] A notable example is Disulfiram, a thiuram disulfide derived from diethyldithiocarbamate, used in the treatment of alcoholism.[4]
The morpholine ring is considered a "privileged" scaffold in medicinal chemistry.[3][5] Its inclusion in a molecule can confer favorable properties, including improved aqueous solubility, metabolic stability, and bioavailability, making it a common feature in many approved drugs.[2][3]
The target compound, 4-Nitrobenzyl morpholine-4-carbodithioate, combines these two key pharmacophores. The synthesis involves the S-alkylation of a morpholine-derived dithiocarbamate with a 4-nitrobenzyl group.[6] The nitrobenzyl moiety itself is a crucial component in various biologically active molecules, including potential anticancer agents.[7] Therefore, the synthesis and characterization of this specific molecule serve as a valuable case study and provide a potential building block for the development of novel therapeutic agents.
Synthesis and Purification
Principle of the Reaction
The synthesis is a two-step process conducted in a single pot.
-
Formation of the Dithiocarbamate Salt: The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of carbon disulfide (CS₂). In the presence of a base like sodium hydroxide, the resulting dithiocarbamic acid is deprotonated to form the stable sodium morpholine-4-carbodithioate salt.[6] This reaction is typically performed at a low temperature to control the exothermic nature of the initial amine-CS₂ addition.
-
S-Alkylation: The synthesized dithiocarbamate salt then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. This results in the displacement of the bromide ion and the formation of the C-S bond, yielding the final ester product, 4-Nitrobenzyl morpholine-4-carbodithioate.[6]
Experimental Protocol: Synthesis
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Morpholine | ≥99% | Sigma-Aldrich |
| Carbon Disulfide (CS₂) | ≥99.9% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |
| 4-Nitrobenzyl bromide | 99% | Acros Organics |
| Ethanol (EtOH) | 95% | VWR Chemicals |
| Deionized Water | - | In-house |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Step-by-Step Procedure:
-
Preparation of Sodium Morpholine-4-carbodithioate:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of 95% ethanol. Cool the solution to 0-5 °C in an ice bath.
-
To this cold solution, add morpholine (8.71 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
Slowly add carbon disulfide (7.61 g, 0.1 mol) to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting mixture vigorously in the ice bath for an additional 2 hours. The formation of a pale-yellow precipitate of the sodium salt should be observed.
-
-
Synthesis of 4-Nitrobenzyl morpholine-4-carbodithioate:
-
Prepare a solution of 4-nitrobenzyl bromide (21.6 g, 0.1 mol) in 50 mL of ethanol.
-
Add this solution dropwise to the cold suspension of the dithiocarbamate salt over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 500 mL of ice-cold deionized water with gentle stirring.
-
A solid precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.[8]
-
Wash the solid with copious amounts of cold deionized water to remove inorganic salts, followed by a wash with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Allow the crude product to air-dry.
-
Reaction Monitoring: Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[9][10][11][12]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[13]
-
Mobile Phase: A mixture of Hexane:Ethyl Acetate (7:3 v/v) is a suitable starting point. The polarity can be adjusted to achieve optimal separation (Rf value of the product around 0.3-0.4).
-
Procedure: A small aliquot of the reaction mixture is spotted on the TLC plate alongside spots of the starting materials (morpholine and 4-nitrobenzyl bromide).[12][13]
-
Visualization: The spots are visualized under a UV lamp at 254 nm, where the aromatic product and nitrobenzyl bromide will appear as dark spots.[9] The reaction is considered complete when the spot corresponding to 4-nitrobenzyl bromide has disappeared.
Purification: Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds.[14][15] The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[16]
-
Solvent Selection: Ethanol is an excellent solvent for this purpose. The crude product should be highly soluble in hot ethanol and sparingly soluble at room temperature or below.
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.[16]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.[15]
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[8][17]
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight.[15][16]
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Characterization
Once purified, the identity and purity of the synthesized 4-Nitrobenzyl morpholine-4-carbodithioate must be confirmed through various analytical techniques.
Physical Properties
A summary of the key physical data is essential for the initial characterization of the new compound.
| Property | Observed Value |
| Appearance | Pale yellow crystalline solid |
| Yield | Typically 80-90% |
| Melting Point | To be determined experimentally (sharp range indicates purity) |
| Solubility | Soluble in DMSO, Chloroform, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[1]
-
Causality: The key vibrational bands confirm the successful formation of the dithiocarbamate ester. The C-N bond in dithiocarbamates has a partial double bond character due to resonance, resulting in a characteristic stretching frequency between that of a single and a double bond.[18] The C=S stretch is also a key indicator.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3100-2850 | C-H stretch | Aliphatic C-H from morpholine and benzyl groups |
| ~1520 & ~1345 | N-O stretch | Asymmetric and symmetric stretching of the nitro (NO₂) group |
| ~1490-1450 | C=N⁺ stretch | "Thioureide" band, indicates partial double bond character of the C-N bond[1][18] |
| ~1115 | C-O-C stretch | Ether linkage in the morpholine ring |
| ~1000-950 | C=S stretch | Stretching vibration of the thione group[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR (500 MHz, CDCl₃)
-
Causality: The chemical shifts and splitting patterns are definitive proof of the structure. The morpholine protons appear as two distinct triplets due to their different chemical environments (adjacent to oxygen vs. nitrogen). The benzylic protons appear as a singlet, and the aromatic protons of the 4-nitrophenyl group show a characteristic AA'BB' system (two doublets) due to symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | Ar-H (protons ortho to NO₂) |
| ~7.60 | d | 2H | Ar-H (protons meta to NO₂) |
| ~4.65 | s | 2H | S-CH₂-Ar (Benzylic protons) |
| ~4.20 | t | 2H | N-CH₂ (Morpholine protons adjacent to N) |
| ~4.00 | t | 2H | N-CH₂ (Morpholine protons adjacent to N) |
| ~3.80 | t | 4H | O-CH₂ (Morpholine protons adjacent to O) |
¹³C NMR (125 MHz, CDCl₃)
-
Causality: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, confirming the molecular symmetry. The downfield signal around 195-200 ppm is highly characteristic of the C=S carbon in the dithiocarbamate group.
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | N-C=S (Dithiocarbamate carbon) |
| ~147.5 | Ar-C (Carbon attached to NO₂) |
| ~143.0 | Ar-C (Quaternary carbon attached to CH₂-S) |
| ~130.0 | Ar-CH (Carbons ortho to NO₂) |
| ~124.0 | Ar-CH (Carbons meta to NO₂) |
| ~66.5 | O-CH₂ (Morpholine carbons) |
| ~52.0, ~50.0 | N-CH₂ (Morpholine carbons) |
| ~42.0 | S-CH₂ (Benzylic carbon) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[19][20]
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or a sodium adduct [M+Na]⁺.
| m/z Value | Assignment |
| 299.06 | [M+H]⁺ |
| 321.04 | [M+Na]⁺ |
| 136.05 | [4-nitrobenzyl fragment]⁺ |
| 164.02 | [morpholine-4-carbodithioate fragment]⁻ (in negative mode) |
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Conclusion
This guide presents a validated and reproducible protocol for the synthesis of 4-Nitrobenzyl morpholine-4-carbodithioate. The one-pot reaction is efficient, and the purification via recrystallization yields a product of high purity. The structural identity of the compound has been unequivocally confirmed by a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with the obtained data being fully consistent with the proposed structure. This well-characterized molecule, featuring both the beneficial morpholine scaffold and the reactive dithiocarbamate linker, represents a valuable asset for further investigation and derivatization in drug discovery programs.
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